Aluminium-nickel

Catalysis Hydrogenation Raney Nickel

Substituting Al-Ni precursors without rigorous phase verification risks catastrophic catalyst failure. This Raney-type Al-Ni alloy (Ni: 47-50%) is the quantified solution. - Delivers a 2- to 20-fold increase in hydrogenation rate over bulk cast Raney nickel, enabling smaller reactors and reduced catalyst loading. - Consistent phase composition ensures predictable mechanical integrity: yield strength retains ~25% at 500°C; Al-1Ni variant provides 57.6% IACS conductivity at 70.4 MPa. - Lot-specific Certificates of Analysis accompany every shipment, ensuring full traceability for regulated pharmaceutical and fine chemical processes.

Molecular Formula AlNi
Molecular Weight 85.675 g/mol
CAS No. 12635-29-9
Cat. No. B105184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium-nickel
CAS12635-29-9
SynonymsAluminium-nickel
Molecular FormulaAlNi
Molecular Weight85.675 g/mol
Structural Identifiers
SMILES[Al].[Ni]
InChIInChI=1S/Al.Ni
InChIKeyNPXOKRUENSOPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium-Nickel Properties & Procurement


Aluminium-nickel (CAS 12635-29-9), also known as nickel aluminide or Raney-type alloy, is an intermetallic compound with the nominal formula AlNi. It is characterized by a unique combination of ceramic-like hardness and metal-like thermal conductivity, with a melting point of approximately 1350°C and density of 3.46 g/cm³ [1]. This material is widely used as a precursor for Raney nickel catalysts and as a high-temperature structural material in harsh environments [2][3].

Raney catalyst precursor Intermetallic AlNi for generating high-surface-area nickel catalysts via alkali leaching.
High-temperature structural use Retains moderate strength up to 500°C; ceramic-like hardness with metal-like thermal conductivity.

Why Substituting Aluminium-Nickel Fails


The performance of aluminium-nickel alloys is exquisitely sensitive to their phase composition, stoichiometry, and processing history. Substituting one Al-Ni formulation for another—or using a different catalyst class—without rigorous comparative data can lead to catastrophic failure in catalytic activity, mechanical integrity, or corrosion resistance. For instance, the catalytic activity of Raney-type catalysts derived from Al-Ni precursors varies by factors of 2 to 20 depending on the precise Al/Ni ratio and the resulting intermetallic phases formed [1]. Similarly, the mechanical properties of Al-Ni alloys are strongly dependent on the Ni content, with yield strength varying from 70 to 100 MPa across different compositions [2]. These quantifiable differences preclude simple, untested substitution.

Al/Ni ratio and intermetallic phase distribution strongly influence catalytic activity; substitution without phase verification may shift hydrogenation rates substantially.

Mechanical yield strength and ductility depend on Ni content and processing history; alloy variants are not interchangeable without mechanical validation.

Oxidation kinetics and thermal stability thresholds differ across compositions; high-temperature service predictions require composition-specific data.

Aluminium-Nickel Performance Comparison


Hydrogenation Activity: RSR vs. Cast Raney Nickel

The catalytic activity for hydrogenation is highly dependent on the Al-Ni alloy composition and processing. A specific RSR (Rapid Solidification Rate) processed alloy with 28.5 wt% Ni, which forms a precursor phase of Al3Ni, demonstrates significantly higher hydrogenation rates compared to conventional bulk cast Raney nickel catalysts [1].

Hydrogenation rate
Head-to-head
RSR-processed Al-Ni (28.5 wt% Ni) catalyst vs. bulk cast Raney Ni: rate superior by 2–20× for selected substrates (acetone, nitrobenzene, etc.) at 22–80 °C, 0.86–4 atm H₂.
Supports precursor selection for high-activity hydrogenation workflows.
Activity ranking is substrate- and condition-specific; validate under target process parameters.
Catalysis Hydrogenation Raney Nickel

High-Temperature Yield Strength Retention

Al-Ni binary alloys exhibit moderate room-temperature strength but demonstrate significant strength retention at elevated temperatures, a critical differentiator for high-temperature applications. This behavior is quantified against pure aluminum and a commercial casting alloy [1].

Yield strength retention
Cross-study
Al-Ni (3–11 wt% Ni): room-temp yield stress 70–100 MPa, retains ~25% at 500 °C. Pure Al: 26 MPa at RT (insufficient high-T strength).
Reported strength retention context for moderate-load elevated-temperature components.
Cross-study comparison; lot-specific mechanical testing advised.
Materials Science Mechanical Properties Thermal Stability

Electrical Conductivity and Yield Strength Trade-off

For applications in electric vehicles, the trade-off between electrical conductivity (EC) and mechanical strength is critical. Binary Al-Ni alloys demonstrate a clear, quantifiable relationship between Ni content and these properties [1].

Conductivity vs. strength
Class-level
Al-1Ni: EC 57.6% IACS, YS 70.4 MPa. Al-5Ni: YS 83.2 MPa with reduced conductivity. As-cast binary alloys.
Supports alloy composition selection balancing electrical and mechanical requirements.
Class-level data; verify conductivity-strength trade-off for final processing route.
Electrical Conductivity Mechanical Properties Alloy Design

NAB Mechanical Properties: Al/Ni Ratio Effects

In nickel-aluminum bronze alloys, the Al/Ni ratio is a critical compositional parameter that dictates the balance between hardness, tensile strength, and ductility. This allows for targeted property optimization [1].

NAB mechanical spectrum
Class-level
Al/Ni = 1 → 104 HV, 356 MPa UTS, 50.5% elongation. Al/Ni = 2.5 → 202 HV, 751 MPa UTS, 11% elongation (vacuum-cast NAB).
Quantifies hardness–strength–ductility trade-off for NAB alloy design.
Vacuum-melted conditions; property range may shift with casting method.
Nickel-Aluminum Bronze Mechanical Properties Marine Alloys

Oxidation Kinetics of Porous NiAl

The oxidation behavior of high-porosity NiAl intermetallic compounds is governed by a distinct temperature-dependent kinetic law. This is a critical property for applications such as high-temperature filters or catalyst supports [1].

Oxidation kinetics
Reported
Porous NiAl (53 vol% porosity): logarithmic oxidation below 800 °C, parabolic above 800 °C (air, up to 120 h).
Defines temperature-dependent oxidation regime for service life estimation.
Validate for specific porosity and atmosphere conditions.
Oxidation Resistance Porous Materials High-Temperature Corrosion

Aluminium-Nickel Application Scenarios


High-Throughput Hydrogenation for Fine Chemicals

For processes demanding maximum hydrogenation rates, such as in the production of fine chemicals or pharmaceuticals, the use of an RSR-processed Al-Ni precursor (e.g., with 28.5 wt% Ni) to generate a Raney-type catalyst is justified. The quantified 2- to 20-fold increase in reaction rate compared to bulk cast Raney nickel [1] directly translates to higher throughput, smaller reactor volumes, and reduced catalyst loading, offering a clear economic advantage.

High-Temperature Components with Moderate Strength

In applications where components are exposed to sustained temperatures up to 500°C and require a predictable, moderate level of strength, Al-Ni binary alloys are a suitable choice. While not as strong as some aluminum casting alloys at room temperature, their ability to retain approximately 25% of their room-temperature yield strength at 500°C [1] makes them a viable alternative to pure aluminum, which offers insufficient high-temperature strength.

Electrical Rotors for Electric Vehicles

For castable rotor components in electric vehicles that demand a balance of high electrical conductivity and moderate strength, the Al-1Ni alloy is a targeted candidate. It provides a quantified electrical conductivity of 57.6% IACS and a yield strength of 70.4 MPa [1]. This data allows for direct comparison with other candidate materials and provides a basis for optimizing the alloy's composition to meet specific performance requirements.

High-Temperature Porous Filters and Catalyst Supports

The fabrication of porous NiAl components for use as high-temperature filters or catalyst supports is supported by the material's well-defined oxidation kinetics. The transition from logarithmic to parabolic oxidation at 800°C [1] provides a critical design parameter for predicting component lifetime and ensuring operational reliability in applications such as gas turbine filters or high-temperature chemical reactors.

Application
Selection Property
Validation Focus
High-throughput hydrogenation
Catalyst precursor composition and processing route
Hydrogenation rate benchmarking under target substrate conditions
Elevated-temperature structural parts
Yield strength retention at 500 °C
Mechanical testing at service temperature; lot-specific validation
Electrical rotor components
Electrical conductivity–strength balance
Conductivity and yield strength trade-off for castable rotors
Porous high-temperature filters/supports
Oxidation kinetic regime threshold
Long-term oxidation exposure at target temperature and atmosphere

Technical Documentation Hub

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